4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC13735148
Molecular Formula: C25H17ClIN3
Molecular Weight: 521.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H17ClIN3 |
|---|---|
| Molecular Weight | 521.8 g/mol |
| IUPAC Name | 4-chloro-3-iodo-1-tritylpyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C25H17ClIN3/c26-23-22-21(16-17-28-23)30(29-24(22)27)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
| Standard InChI Key | GNEBCKDLSGJWKO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The pyrazolo[4,3-c]pyridine scaffold consists of a fused bicyclic system containing a pyrazole ring (five-membered diunsaturated ring with two adjacent nitrogen atoms) and a pyridine ring (six-membered aromatic ring with one nitrogen atom). Substitution at the 1-position with a trityl group introduces three phenyl rings, dramatically increasing molecular weight (521.8 g/mol) and steric hindrance. The chlorine and iodine atoms at positions 4 and 3, respectively, provide distinct electronic and reactive profiles:
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Chlorine: Electronegative atom inducing electron withdrawal, stabilizing adjacent charges.
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Iodine: Heavy halogen with polarizable electron cloud, facilitating oxidative transformations.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H17ClIN3 | |
| Molecular Weight | 521.8 g/mol | |
| Topological Surface Area | 41.57 Ų | |
| LogP (Consensus) | 2.07 | |
| Solubility (ESOL) | 0.0844 mg/mL |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for the parent compound (without trityl protection) reveals characteristic signals:
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1H NMR: Doublets at δ 7.64 ppm (J = 6.0 Hz) and δ 8.11 ppm (J = 6.0 Hz) corresponding to pyridine ring protons .
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13C NMR: Peaks near δ 150 ppm for pyrazole carbons and δ 110–130 ppm for aromatic carbons.
The trityl group introduces additional complexity, with 19 aromatic protons appearing as multiplets between δ 7.2–7.6 ppm and quaternary carbons near δ 145 ppm.
Synthesis and Optimization Strategies
Stepwise Construction
Synthesis typically follows a three-stage sequence:
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Core Formation: Condensation of 4-chloropyridine derivatives with hydrazine derivatives yields the pyrazolo[4,3-c]pyridine backbone.
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Halogenation: Sequential iodination and chlorination using N-iodosuccinimide (NIS) or iodine/KOH systems .
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Tritylation: Protection of the NH group via reaction with trityl chloride in the presence of base.
Table 2: Representative Synthetic Conditions
| Step | Reagents | Yield | Temperature | Time | Source |
|---|---|---|---|---|---|
| Iodination | NIS, DMF | 85% | 100°C | 12h | |
| Tritylation | Trityl-Cl, Et3N, CH2Cl2 | 78% | 25°C | 4h |
Yield Optimization Challenges
Key challenges include:
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Steric Hindrance: The bulky trityl group reduces reaction rates in subsequent substitutions, necessitating prolonged reaction times.
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Halogen Reactivity: Iodine’s susceptibility to elimination requires careful control of base strength and temperature .
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
Despite its high molecular weight, the compound exhibits moderate solubility (0.0844 mg/mL in aqueous buffers) due to the hydrophobic trityl group . Computational models predict:
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GI Absorption: High (permeability-glycoprotein substrate score: 0.55) .
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Blood-Brain Barrier Penetration: Likely (logBB = -0.49 cm/s) .
Metabolic Stability
Cytochrome P450 screening indicates potential inhibition of CYP1A2 (IC50 ≈ 1.2 μM), suggesting drug-drug interaction risks . The trityl group may reduce hepatic clearance by shielding reactive sites.
Reactivity and Derivatization Pathways
Cross-Coupling Reactions
The iodine atom participates in Suzuki-Miyaura couplings with boronic acids. Representative conditions:
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Catalyst: Pd(PPh3)4 (5 mol%)
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Base: K2CO3
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Solvent: DME/H2O (4:1)
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Yield: 60–75% for aryl/heteroaryl products.
Nucleophilic Substitutions
Chlorine at position 4 undergoes displacement with amines or alkoxides:
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With Piperidine: 60°C in DMF, 12h → 85% yield.
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With Sodium Methoxide: 45°C in MeOH, 6h → 78% yield.
| Parameter | Value | Source |
|---|---|---|
| GHS Signal Word | Danger | |
| Hazard Statements | H301 (Toxic if swallowed) | |
| H319 (Eye irritation) | ||
| Precautionary Measures | P305+P351+P338 (Eye wash) |
Industrial and Research Applications
Drug Discovery Intermediates
Used in >15 preclinical candidates since 2020, primarily as kinase inhibitor precursors. Recent examples include BTK and EGFR inhibitors.
Materials Science
The trityl group’s steric bulk enables use in:
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Liquid Crystals: Modifies phase transition temperatures.
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Metal-Organic Frameworks (MOFs): Enhances porosity via pendant aromatic groups.
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